molecular formula C9H12INO2 B8211729 Tert-butyl 3-iodopyrrole-1-carboxylate

Tert-butyl 3-iodopyrrole-1-carboxylate

Cat. No.: B8211729
M. Wt: 293.10 g/mol
InChI Key: CBOOWAKRLGAOKK-UHFFFAOYSA-N
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Description

Tert-butyl 3-iodopyrrole-1-carboxylate is a nitrogen-containing heterocyclic compound that has garnered significant interest in the field of organic chemistry. It is characterized by the presence of a pyrrole ring substituted with an iodine atom at the fourth position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound is valuable due to its versatility in various chemical reactions and its applications in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-iodopyrrole-1-carboxylate typically involves a multi-step process. One common method is the three-component coupling reaction, which includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-iodopyrrole-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the fourth position can be substituted with other functional groups through reactions such as Sonogashira coupling, Suzuki coupling, and Stille coupling.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and an alkyne.

    Suzuki Coupling: Palladium catalyst, boronic acid, and a base.

    Stille Coupling: Palladium catalyst and an organotin reagent.

Major Products Formed: The major products formed from these reactions include various substituted pyrroles and fused heterocyclic compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Tert-butyl 3-iodopyrrole-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is employed in the development of bioactive molecules and probes for studying biological processes.

    Medicine: this compound derivatives have potential therapeutic applications, particularly in the design of new drugs.

    Industry: It is utilized in the production of advanced materials and fine chemicals

Mechanism of Action

The mechanism of action of Tert-butyl 3-iodopyrrole-1-carboxylate primarily involves its reactivity as a versatile intermediate in organic synthesis. The presence of the iodine atom and the Boc protecting group allows for selective functionalization and modification of the pyrrole ring. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

    N-boc-4-bromopyrrole: Similar structure with a bromine atom instead of iodine.

    N-boc-4-chloropyrrole: Similar structure with a chlorine atom instead of iodine.

    N-boc-4-fluoropyrrole: Similar structure with a fluorine atom instead of iodine.

Uniqueness: Tert-butyl 3-iodopyrrole-1-carboxylate is unique due to the presence of the iodine atom, which provides distinct reactivity and selectivity in various chemical reactions. The iodine atom is larger and more polarizable compared to other halogens, making it particularly useful in cross-coupling reactions and other transformations .

Properties

IUPAC Name

tert-butyl 3-iodopyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOOWAKRLGAOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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